molecular formula C19H18O2 B127633 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol CAS No. 908291-72-5

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Cat. No.: B127633
CAS No.: 908291-72-5
M. Wt: 278.3 g/mol
InChI Key: VFVBVEMVTNQIMZ-UHFFFAOYSA-N
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Description

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is an organic compound that features a naphthalene ring and a phenyl group connected through a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol typically involves the reaction of 1-naphthol with 1-bromo-3-phenylpropane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-naphthol attacks the bromine-substituted carbon of 1-bromo-3-phenylpropane, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the product while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-(1-Naphthalenyloxy)-1-phenylpropanone.

    Reduction: Formation of 3-(1-Naphthalenyloxy)-1-phenylpropanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Naphthalenyloxy)-1,2-propanediol: Similar structure but with an additional hydroxyl group.

    1-Phenyl-3-(1-naphthalenyloxy)propanamine: Contains an amine group instead of a hydroxyl group.

Uniqueness

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is unique due to its specific combination of a naphthalene ring and a phenyl group connected through a propanol chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-naphthalen-1-yloxy-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVBVEMVTNQIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432923
Record name 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908291-72-5
Record name 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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